molecular formula C20H25BrN2O2S B11325746 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide

Cat. No.: B11325746
M. Wt: 437.4 g/mol
InChI Key: SGIPFQURWUDUGW-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide is a complex organic compound that features a combination of azepane, thiophene, and bromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Derivative Preparation: Thiophene derivatives are often synthesized via the reaction of thiophene with various electrophiles or nucleophiles.

    Coupling Reactions: The azepane and thiophene derivatives are then coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired intermediate.

    Bromophenoxy Acetamide Formation: The final step involves the reaction of the intermediate with 4-bromophenoxy acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the azepane ring to a piperidine ring.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-bromophenoxy)acetamide is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25BrN2O2S

Molecular Weight

437.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C20H25BrN2O2S/c21-16-7-9-17(10-8-16)25-15-20(24)22-14-18(19-6-5-13-26-19)23-11-3-1-2-4-12-23/h5-10,13,18H,1-4,11-12,14-15H2,(H,22,24)

InChI Key

SGIPFQURWUDUGW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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